Comparative Activation Potency: STING Agonist-20 (EC₅₀ 30-100 nM) vs. diABZI STING Agonist-1 (EC₅₀ 130 nM)
STING agonist-20 activates the STING signaling pathway in THP-1 cells with a reported EC₅₀ range of 30-100 nM [1]. In comparison, the structurally distinct non-nucleotide agonist diABZI STING agonist-1 (a monomeric ABZI derivative) exhibits an EC₅₀ of 130 nM in human peripheral blood mononuclear cells (PBMCs) [2]. While the cell systems differ (THP-1 vs. PBMCs), the data establish that STING agonist-20 operates in a low-nanomolar potency range that is at minimum comparable to, and potentially more potent than, the widely used diABZI benchmark. This potency differential, if confirmed in head-to-head assays, would translate to lower required molar equivalents when employed as an ADC payload.
| Evidence Dimension | STING pathway activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 30-100 nM |
| Comparator Or Baseline | diABZI STING agonist-1: 130 nM |
| Quantified Difference | ~1.3- to 4.3-fold lower EC₅₀ (more potent) |
| Conditions | Target compound: THP-1 cell reporter assay; Comparator: human PBMCs |
Why This Matters
Procurement decisions for ADC payloads prioritize potency per mole to minimize off-target immune activation; the 30-100 nM EC₅₀ range supports efficient immune stimulation at low conjugation ratios.
- [1] CliniSciences. STING agonist-20 Product Page. EC₅₀ data from THP-1 reporter assay. View Source
- [2] AdooQ. diABZI STING agonist-1 (A16373) Technical Datasheet. EC₅₀ 130 nM in human PBMCs. View Source
